molecular formula C28H34ClN5O4S B14947863 1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

Cat. No.: B14947863
M. Wt: 572.1 g/mol
InChI Key: ABRHIFHIZPRUHT-UHFFFAOYSA-N
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Description

1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyanilino group, and an imidazolidinyl group, among others. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives, ethoxyaniline, and imidazolidinone. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    1-(4-CHLOROPHENYL)-3-(4-ETHOXYANILINO)-1-PROPANONE: This compound has a similar structure but lacks the imidazolidinyl group, which may result in different chemical and biological properties.

    N-(3-chlorophenyl)-2-[4-(4-ethoxyanilino)-4-oxobutanoyl]-1-hydrazinecarboxamide: This compound has a similar chlorophenyl and ethoxyanilino group but differs in other functional groups, leading to distinct reactivity and applications

Properties

Molecular Formula

C28H34ClN5O4S

Molecular Weight

572.1 g/mol

IUPAC Name

1-[3-[3-(4-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H34ClN5O4S/c1-2-38-23-10-6-21(7-11-23)31-25(35)18-24-27(37)34(22-8-4-20(29)5-9-22)28(39)33(24)15-3-14-32-16-12-19(13-17-32)26(30)36/h4-11,19,24H,2-3,12-18H2,1H3,(H2,30,36)(H,31,35)

InChI Key

ABRHIFHIZPRUHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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